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Laidlomycinpropionatepotassium

Cat. No.: B13140513
M. Wt: 793.0 g/mol
InChI Key: OXNOQXLCECXEBU-NURWUMJSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Origin and Classification within Polyether Ionophores

Laidlomycinpropionatepotassium belongs to the class of compounds known as polyether ionophores. fda.govfederalregister.govncats.iodrugs.com These are naturally occurring substances produced by various species of bacteria, primarily from the genus Streptomyces. drugs.comCurrent time information in Waukesha County, US. Specifically, the parent compound, laidlomycin (B1674327), was first isolated from the fermentation broth of Streptomyces eurocidicus. Current time information in Waukesha County, US.

Polyether ionophores are characterized by their unique ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. fda.govdrugs.com This disruption of the natural ion gradient across cell membranes is the basis of their biological activity. Laidlomycin is further classified as a carboxylic ionophore, a subgroup of polyether ionophores that possess a terminal carboxylic acid group. drugs.com This structural feature is crucial for its ion-transporting mechanism.

The chemical structure of laidlomycin is complex, featuring multiple cyclic ether rings. The propionate (B1217596) potassium salt form, this compound, is the commercially relevant variant used in veterinary applications.

Historical Context of Research and Development in Veterinary Science

The journey of this compound from a laboratory discovery to a widely used veterinary product spans several decades of research and development. The initial discovery of laidlomycin and the elucidation of its chemical constitution occurred in 1976. federalregister.gov Early research demonstrated its activity against certain Gram-positive bacteria at high concentrations and, more notably, against various species of Mycoplasma, with particular potency against Acholeplasma laidlawii. ncats.io

The potential for its application in livestock production led to further investigation. The 1970s marked the beginning of the use of polyether ionophores as feed additives in production animals to control diseases like coccidiosis and to improve feed efficiency. fda.gov Building on this foundation, research and development efforts focused on the propionate salt of laidlomycin.

A significant milestone in the history of this compound was its approval for use in veterinary medicine. On April 18, 1994, the U.S. Food and Drug Administration (FDA) approved the New Animal Drug Application (NADA) for this compound. govinfo.gov This approval, filed by Syntex Animal Health, was for the use of the compound, under the brand name Cattlyst®, in cattle feed to improve feed efficiency and increase the rate of weight gain in cattle fed in confinement for slaughter. drugs.comgovinfo.gov

Subsequent to its initial approval, the sponsorship of the NADA for this compound has changed hands, with companies like Alpharma Inc. and later Zoetis Inc. taking over. federalregister.govgovinfo.govfederalregister.govgovinfo.gov Over the years, supplemental approvals have been granted, further refining its use and providing additional data on its application in cattle. fda.govfederalregister.gov For instance, a supplemental approval in 2003, sponsored by Alpharma Inc., established a tolerance for residues of laidlomycin in cattle liver. federalregister.govgovinfo.gov

The development and approval process involved extensive studies to demonstrate the effectiveness and safety of the compound for its intended use. Freedom of Information summaries from the FDA reveal that the approval was based on multiple well-controlled studies that confirmed its efficacy in improving feed efficiency and promoting weight gain in cattle. fda.gov

The following interactive table provides a summary of key milestones in the research and development of this compound:

Interactive Data Table: Key Milestones in this compound Development
DateMilestoneOrganization/ResearcherSignificance
1976Constitution of Laidlomycin described. federalregister.govNot specified in resultsFoundational scientific understanding of the compound.
April 18, 1994Initial FDA approval of this compound (Cattlyst®). govinfo.govSyntex Animal HealthFirst approval for use in cattle to improve feed efficiency and weight gain.
May 12, 2003Supplemental NADA approval. fda.govfederalregister.govAlpharma Inc.Established a tolerance for residues in cattle liver.
VariousChange of Sponsorship. federalregister.govgovinfo.govfederalregister.govgovinfo.govAlpharma Inc., Zoetis Inc.Demonstrates the continued commercial relevance of the compound.

The research into this compound is a clear example of how a naturally derived compound can be developed and refined for specific applications in veterinary science, contributing to animal health and production efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H65KO13 B13140513 Laidlomycinpropionatepotassium

Properties

Molecular Formula

C40H65KO13

Molecular Weight

793.0 g/mol

IUPAC Name

potassium;(2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate

InChI

InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28-,29+,32-,33+,34-,35+,37+,38+,39+,40-;/m0./s1

InChI Key

OXNOQXLCECXEBU-NURWUMJSSA-M

Isomeric SMILES

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@@H]2C[C@@H]([C@@H](O2)[C@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]

Canonical SMILES

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+]

Origin of Product

United States

Structural Characteristics and Their Implications for Biological Activity

Polyether Macrocyclic Architecture

Laidlomycin (B1674327) propionate (B1217596) potassium belongs to the polyether class of antibiotics, characterized by a long carbon chain incorporating multiple cyclic ether functionalities, specifically tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. agscientific.com These rings are interconnected by aliphatic bridges and a distinctive spiroketal linkage. vulcanchem.comagscientific.com This arrangement, while not a true macrocycle in the sense of a continuous ring of atoms, allows the linear molecule to fold into a pseudo-cyclic or "crown-like" conformation. nih.gov

This architectural design is crucial for its biological function. The folding of the molecule creates a three-dimensional structure with two distinct faces:

A Hydrophilic Interior: The oxygen atoms of the ether rings, hydroxyl groups, and carboxylate group are oriented toward the center of the structure, forming a polar cavity. nih.govnih.gov

A Lipophilic Exterior: The numerous methyl and other alkyl groups along the carbon backbone are projected outwards, creating a nonpolar, hydrocarbon-rich surface. nih.govagscientific.com

This duality allows the entire cation-ionophore complex to be lipid-soluble, a prerequisite for its ability to enter and traverse the lipid bilayer of cell membranes. nih.gov The polyether backbone provides the structural scaffold necessary to organize the oxygen atoms in a precise spatial arrangement for efficient cation binding.

Stereochemical Configuration and Conformational Dynamics

The biological activity of laidlomycin propionate potassium is critically dependent on its specific three-dimensional structure, which is dictated by its complex stereochemistry. The molecule possesses 17 defined stereocenters, leading to a highly specific and intricate arrangement of its constituent atoms. vulcanchem.comnih.gov The absolute stereochemistry of these centers is crucial for ensuring the correct folding of the molecule and the precise positioning of the oxygen atoms required for effective cation complexation. nih.gov

A key aspect of the molecule's function is its conformational dynamics. nih.gov The linear polyether chain is not rigid; it possesses significant flexibility, allowing it to transition between different conformations. This dynamic nature is essential for the process of ion transport and can be conceptualized as a shift between two primary states:

An "Open" Conformation: In its unbound state, the molecule is more extended, allowing a potassium cation to enter the binding cavity.

A "Closed" Conformation: Upon binding the cation, the molecule wraps around it, adopting the compact, pseudo-cyclic structure. This conformational change effectively sequesters the cation from the external environment. nih.gov

This ability to dynamically alter its shape is fundamental to its role as an ion carrier, enabling it to both capture a cation on one side of a membrane and release it on the other. acs.org

Ionophore-Specific Structural Features Facilitating Cation Complexation

The process of cation complexation by laidlomycin propionate potassium is a classic example of "host-guest" chemistry, where the ionophore (the host) specifically binds the potassium ion (the guest). nih.gov This interaction is facilitated by several key structural features. The central binding pocket is formed by the inwardly pointing oxygen atoms from the multiple ether rings and hydroxyl groups. nih.gov

Key Structural Features for Cation Complexation

Structural FeatureRole in Complexation
Polyether Backbone Forms the flexible, pseudo-cyclic scaffold. agscientific.com
Inward-Facing Oxygen Atoms Act as ligands, forming a hydrophilic cavity to coordinate the cation via ion-dipole interactions. nih.gov
Deprotonated Carboxylic Acid Attracts the cation and neutralizes the charge of the final complex. nih.gov
Outward-Facing Alkyl Groups Create a lipophilic exterior, enabling membrane solubility and transport. agscientific.com

Advanced Elucidation of Pharmacological and Biological Mechanisms

Cellular Ion Transport Modulation by Laidlomycinpropionatepotassium

The primary mechanism of action of this compound is the disruption of ion transport across cellular membranes. This activity is central to its biological effects, leading to a cascade of events that ultimately compromise the viability of susceptible organisms.

Mechanisms of Selective Cation Permeation (e.g., K+, Na+, H+)

This compound, like other carboxylic ionophores, functions as a mobile carrier that selectively binds and transports monovalent cations such as potassium (K+) and sodium (Na+) across lipid bilayers. msdvetmanual.com The molecule possesses a flexible, lipophilic backbone that allows it to readily insert into the cell membrane. Within its structure are oxygen atoms that form a coordination site for a specific cation.

The selectivity of an ionophore for a particular cation is determined by a combination of factors, including the size of the cavity formed by the ionophore, the coordination geometry, and the hydration energy of the cation. While the precise selectivity ratio of this compound for K+ versus Na+ is not extensively detailed in publicly available literature, the general mechanism for ionophores involves the ion shedding its hydration shell to enter the ionophore's cavity. The energy cost of dehydration must be compensated by the energy gained from the interaction with the ionophore's coordinating atoms. Ionophores typically exhibit a preference for cations whose ionic radius best fits the dimensions of their binding cavity, allowing for optimal coordination and stability of the complex. This selective binding facilitates the transport of the cation down its electrochemical gradient.

Furthermore, as a carboxylic ionophore, this compound can also participate in the transport of protons (H+). In its protonated (acidic) form, the ionophore can diffuse across the membrane and release a proton on the other side. In its deprotonated (anionic) form, it can bind to a cation and transport it in the opposite direction. This process of exchanging a cation for a proton contributes to the dissipation of both the cation gradient and the pH gradient across the membrane.

Disruption of Transmembrane Ion Gradients and Cellular Homeostasis

The transport of cations by this compound across the cell membrane leads to a breakdown of the normal transmembrane ion gradients. caister.com In most bacteria, there is a high intracellular concentration of K+ and a low intracellular concentration of Na+, while the extracellular environment is typically high in Na+ and low in K+. caister.com this compound disrupts this essential balance by facilitating the influx of Na+ into the cell and the efflux of K+, thereby dissipating the electrochemical potential across the membrane. researchgate.net

This disruption of ion homeostasis has profound consequences for the cell. The maintenance of specific ion gradients is crucial for a multitude of cellular processes, including nutrient transport, regulation of intracellular pH, and the generation of the proton motive force. The collapse of these gradients leads to osmotic dysregulation and a loss of cellular integrity.

Consequences for Intracellular pH and Energy Metabolism

The disruption of ion gradients by this compound has a direct and detrimental impact on cellular energy metabolism. The proton motive force, which is composed of both the transmembrane pH gradient (ΔpH) and the membrane electrical potential (ΔΨ), is the primary energy source for ATP synthesis in most bacteria. By facilitating the movement of cations and protons across the membrane, this compound dissipates both components of the proton motive force.

This dissipation effectively uncouples the process of substrate oxidation in the electron transport chain from the production of ATP by ATP synthase. Consequently, while the cell may continue to consume energy substrates, it is unable to efficiently generate ATP. researchgate.net The resulting depletion of cellular ATP reserves has catastrophic consequences, as it halts numerous essential, energy-dependent processes, including DNA replication, protein synthesis, and the active transport of nutrients, ultimately leading to cell death. researchgate.net

Antimicrobial Spectrum and Selectivity

This compound exhibits a selective spectrum of antimicrobial activity, demonstrating potency against certain classes of microorganisms while being less effective against others.

Differential Susceptibility of Gram-Positive versus Gram-Negative Bacteria

This compound shows selective activity primarily against Gram-positive bacteria. This selectivity is largely attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. The cell envelope of Gram-positive bacteria consists of a relatively porous peptidoglycan layer that allows ionophores to access the cytoplasmic membrane.

In contrast, Gram-negative bacteria possess an outer membrane that acts as a formidable barrier, preventing this compound from reaching its target, the cytoplasmic membrane. This structural difference confers intrinsic resistance to Gram-negative bacteria against many ionophore antibiotics.

While some studies indicate that laidlomycin (B1674327) may only inhibit the growth of certain Gram-positive bacteria at relatively high concentrations, other research has demonstrated its high activity against clinically significant multi-drug resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 4
Vancomycin-resistant Enterococci (VRE)8 - 16

Inhibitory Activity against Mycoplasma Species, notably Acholeplasma laidlawii

This compound has demonstrated potent activity against various species of Mycoplasma. vulcanchem.com These bacteria are unique in that they lack a cell wall, making them inherently resistant to antibiotics that target cell wall synthesis. However, their cytoplasmic membrane is directly exposed, rendering them susceptible to agents that disrupt membrane function, such as ionophores.

Notably, this compound is particularly effective against Acholeplasma laidlawii, a sterol-nonrequiring mycoplasma. vulcanchem.com A. laidlawii is a common contaminant in cell cultures and can be found in a variety of animal hosts. wikipedia.orgbiomerieux.com The potent activity of this compound against this and other mycoplasma species highlights its potential utility in veterinary medicine and as a tool in cell culture to control mycoplasma contamination.

Effects on Protozoal Populations (e.g., Eimeria species)

Laidlomycin propionate (B1217596) potassium is a carboxylic ionophore produced by the bacterium Streptomyces. mdpi.comsiouxnationag.com Like other ionophores used in veterinary medicine—such as monensin (B1676710), lasalocid, and salinomycin (B1681400)—it demonstrates significant activity against coccidian protozoa. nih.govmsdvetmanual.com Coccidiosis, a parasitic disease of the intestinal tract of animals, is caused by protozoa of the genus Eimeria. ncats.io

The primary mechanism of action for laidlomycin propionate potassium against these protozoa involves its function as an ionophore, which is a lipid-soluble molecule that transports ions across cellular membranes. siouxnationag.comwikipedia.org This action disrupts the natural ion concentration gradients, particularly of monovalent cations like potassium (K+), sodium (Na+), and hydrogen (H+). siouxnationag.commsdvetmanual.com

The process unfolds as follows:

Complex Formation: Laidlomycin propionate potassium forms a lipid-soluble, reversible complex with cations. siouxnationag.com

Membrane Transport: This complex facilitates the transport of these ions across the parasite's cell membrane. siouxnationag.comwikipedia.org

Gradient Disruption: The influx of ions disrupts the delicate electrochemical balance and pH within the parasite's cell. Polyether ionophores, specifically, can increase the intracellular concentration of Na+ ions in sporozoites. nih.gov

Metabolic Failure: This disruption prevents the microorganism from maintaining normal metabolism, forcing it to expend excessive energy to restore balance. siouxnationag.com Ultimately, this leads to metabolic failure, cell membrane bursting in merozoites, and the death of the parasite. siouxnationag.comnih.gov

This anticoccidial activity is crucial in veterinary settings for controlling the impact of Eimeria infections. ncats.io By targeting the parasite directly, laidlomycin propionate potassium helps to mitigate the intestinal damage caused by coccidial agents, thereby improving nutrient absorption and growth in livestock. siouxnationag.com

Table 1: Summary of Laidlomycin Propionate Potassium's Effects on Protozoa

Mechanism Description Effect on Protozoa (Eimeria) References
Ion Transport Forms lipid-soluble complexes with monovalent cations (Na+, K+) and facilitates their transport across the cell membrane. Disrupts the normal ion concentration gradient within the parasite. siouxnationag.com, msdvetmanual.com, nih.gov
Metabolic Disruption Prevents the microorganism from maintaining normal metabolism due to the energy expended to correct ion imbalance. Leads to metabolic failure and an inability to sustain life processes. siouxnationag.com
Cellular Integrity The severe ionic imbalance can lead to the bursting of the cell membrane. Causes the death of the parasite, particularly in the merozoite stage. nih.gov

Molecular Targets and Pathways Affected by Laidlomycin Propionate Potassium

Beyond its well-established role as an ionophore, research into the specific molecular interactions of laidlomycin propionate potassium is ongoing. The following sections detail its proposed or indirect effects on protein synthesis and other cellular processes.

Proposed Interaction with Ribosomal Subunits and Protein Synthesis

The primary mechanism of laidlomycin propionate potassium is not the direct inhibition of ribosomal subunits, a mode of action characteristic of other classes of antibiotics. msdvetmanual.com However, its ionophore activity can indirectly lead to the inhibition of protein synthesis.

Research has shown that various ionophores can inhibit protein synthesis by acting as uncouplers of mitochondrial ATP synthesis. nih.gov The disruption of ion gradients across mitochondrial membranes can lead to a drop in intracellular ATP content. nih.gov Since protein synthesis is an energy-intensive process, a significant reduction in cellular ATP can severely impair or halt the initiation of protein synthesis and the elongation of polypeptide chains. nih.gov

Therefore, while laidlomycin propionate potassium does not directly bind to ribosomal subunits to block translation, its effect on cellular energy metabolism through the disruption of ion homeostasis can result in a secondary, yet potent, inhibition of protein synthesis. nih.gov Some studies on other Ca2+ ionophores, such as ionomycin (B1663694) and A23187, have shown that altering intracellular calcium concentrations can selectively affect the synthesis of specific proteins. nih.gov This suggests that the changes in intracellular ion concentrations mediated by laidlomycin propionate potassium could potentially have complex and selective effects on the synthesis of certain proteins. nih.gov

Influence on Specific Cellular Processes (e.g., Hemagglutinin Glycoprotein (B1211001) Migration in Viral Contexts)

While direct studies linking laidlomycin propionate potassium to hemagglutinin glycoprotein migration are not prominent in the available literature, the broader antiviral properties of ionophores suggest mechanisms that could interfere with such viral processes.

Polyether ionophores have been shown to possess broad-spectrum antiviral activity against a range of RNA and DNA viruses, including influenza virus, MERS-CoV, and SARS-CoV-2. nih.govresearchgate.net The precise antiviral mechanism is not fully understood but is thought to involve interference with multiple stages of the viral replication cycle. nih.govbiorxiv.org

Potential mechanisms by which an ionophore like laidlomycin propionate potassium could influence viral glycoprotein migration include:

Disruption of pH in Cellular Compartments: Viral glycoproteins, such as hemagglutinin, must be transported through the endoplasmic reticulum and Golgi apparatus for processing. This transport is highly dependent on the maintenance of specific pH gradients within these organelles. Ionophores can alter the pH of these compartments, which may impede the proper folding, processing, and migration of viral proteins.

Inhibition of Intracellular Protein Transport: Monensin, another well-studied ionophore, is known to block intracellular protein transport, specifically at the Golgi complex. msdvetmanual.com This action could prevent the transit of newly synthesized viral glycoproteins to the cell surface, thereby inhibiting viral assembly and budding.

Alteration of Host Cell Ion Channels: Many viruses require host cell ion channels for efficient replication. researchgate.net By altering cellular ion concentrations, ionophores may disrupt these necessary host factors, indirectly hindering viral processes. nih.gov

Although the specific effect of laidlomycin propionate potassium on hemagglutinin has not been detailed, the established activities of related ionophores on intracellular transport and pH provide a strong basis for its potential to interfere with the maturation and migration of viral glycoproteins. nih.gov

Investigative Research on Non Human Biological Efficacy

Coccidiostatic Effectiveness in Avian Models

Laidlomycin (B1674327) propionate (B1217596) potassium is classified as an ionophore, a class of compounds widely utilized in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. While the general coccidiostatic mechanism of ionophores is understood to involve the disruption of ion gradients across the parasite's cell membrane, specific research data detailing the efficacy of laidlomycin propionate potassium was not available in the sources reviewed for this article.

In Vitro Assays of Eimeria Parasite Growth Inhibition

Specific studies detailing in vitro assays on the inhibition of Eimeria parasite growth by laidlomycin propionate potassium could not be identified in the reviewed literature. Such assays are crucial for determining the direct antiparasitic activity of a compound and its effective concentration range against different Eimeria species.

In Vivo Studies of Parasite Load Reduction and Disease Control in Poultry

Similarly, detailed in vivo studies quantifying parasite load reduction, lesion scores, and oocyst shedding in poultry treated specifically with laidlomycin propionate potassium were not found. Ionophores, as a class, are known to allow for the development of natural immunity by permitting a small leakage of the protozoan, which is a critical aspect of long-term disease management in poultry flocks. However, specific performance data for laidlomycin propionate potassium in this context is not detailed in the available research.

Rumen Fermentation Dynamics and Microbial Ecology Modulation in Ruminants

In contrast to avian models, the effects of laidlomycin propionate potassium on the rumen environment of ruminants are well-documented. As an ionophore, it selectively targets certain microbial populations to beneficially alter fermentation patterns, enhancing feed efficiency.

Alterations in Bacterial Community Composition and Population Densities

Laidlomycin propionate potassium, like other ionophores, primarily acts on Gram-positive bacteria in the rumen. By disrupting the ion transport across the cell membranes of these bacteria, it alters the microbial ecology. This selective inhibition leads to a shift in the microbial population, favoring Gram-negative bacteria which are generally more efficient in producing certain volatile fatty acids. This modulation of the rumen microbiome is the foundational mechanism through which the compound exerts its effects on fermentation.

Impact on Volatile Fatty Acid Production Profiles (e.g., Acetate (B1210297):Propionate Ratio)

A key consequence of the altered microbial composition is a significant shift in the profile of volatile fatty acids (VFAs), the primary energy source for ruminants. Research consistently shows that laidlomycin propionate potassium supplementation leads to a decrease in the molar proportion of acetate and an increase in the molar proportion of propionate nih.gov. This shift results in a lower acetate to propionate ratio nih.govnih.gov. Propionate is a more energy-efficient VFA for the animal as it is a primary precursor for glucose synthesis in the liver.

In one study, ionophore treatment including laidlomycin propionate decreased the molar proportion of acetate (P = .02) and increased propionate (P = .01), consequently depressing the acetate:propionate ratio (P = .01) nih.gov. Another in vitro study confirmed that laidlomycin propionate decreased the acetate:propionate ratio in fermentations with ground corn and alfalfa hay (P<.05) nih.gov.

Table 1: Effect of Laidlomycin Propionate (LP) on Rumen VFA Profiles

Study ParameterObservationSignificance (P-value)Source
Acetate Molar ProportionDecreased with ionophore treatmentP = .02 nih.gov
Propionate Molar ProportionIncreased with ionophore treatmentP = .01 nih.gov
Acetate:Propionate RatioLowered with LP supplementationP = .02 nih.gov
Acetate:Propionate Ratio (in vitro)Decreased with LP treatmentP < .05 nih.gov
Total VFA ConcentrationIncreased in an acidosis challenge trialP < .10 nih.gov

Reduction of Methanogenesis and Nitrogenous Metabolite Production

The shift toward propionate production has a direct impact on methanogenesis. The biochemical pathways that produce propionate act as a hydrogen sink in the rumen. By utilizing hydrogen that would otherwise be used by methanogenic archaea to produce methane (B114726) (CH4), laidlomycin propionate indirectly reduces methane emissions. An in vitro study demonstrated that laidlomycin propionate decreased methane concentration (P<.05) nih.gov.

Furthermore, laidlomycin propionate influences nitrogen metabolism in the rumen. Research indicates that ionophores can decrease the microbial specific activity of net ammonia (B1221849) (NH3) release and the degradation of amino acids nih.gov. This "protein-sparing" effect means that more dietary protein can bypass rumen degradation and be absorbed as amino acids in the small intestine, improving the animal's protein efficiency. Specifically, laidlomycin propionate has been shown to decrease amino acid deamination and, in some conditions, decrease ruminal ammonia nitrogen concentration compared with control animals nih.gov. In in vitro fermentations using Trypticase, both laidlomycin propionate and monensin (B1676710) decreased concentrations of ammonia (P<.05) nih.gov.

Table 2: Impact of Laidlomycin Propionate (LP) on Methane and Nitrogen Metabolism

MetaboliteObservationSignificance (P-value)Source
Methane (CH4) Concentration (in vitro)DecreasedP < .05 nih.gov
Ammonia (NH3) Concentration (in vitro)DecreasedP < .05 nih.gov
Ruminal Ammonia (NH3-N) ConcentrationDecreased by ionophore supplementationP = .07 nih.gov
Microbial Amino Acid DeaminationDecreasedNot specified nih.gov

Influence on Ruminal Protozoal Activity

Laidlomycinpropionatepotassium, as a member of the ionophore class of antimicrobials, is understood to modulate the rumen microbial ecosystem. A primary mechanism of ionophores involves the selective inhibition of certain gram-positive bacteria. While this is their main mode of action, this alteration of the bacterial population can indirectly influence the protozoal population which often preys on bacteria. A reduction in specific bacterial populations can lead to a decrease in the food source for certain protozoa, thereby affecting their numbers.

While the general antiprotozoal effects of ionophores are well-documented, specific quantitative data on the direct impact of this compound on ruminal protozoal counts and population dynamics are not extensively detailed in the available scientific literature. However, its classification and mode of action as an ionophore strongly suggest an inhibitory effect on ruminal protozoa.

Enhancement of Microbial Protein Synthesis in the Rumen

This compound has been shown to influence nitrogen metabolism in the rumen, which can lead to an enhancement of microbial protein synthesis efficiency. Research indicates that supplementation with this compound can decrease the passage of microbial nitrogen to the small intestine while also reducing the ruminal degradation of dietary crude protein. frontiersin.org One study observed a 7.4% decrease in the passage of microbial nitrogen to the small intestine in steers supplemented with this compound. frontiersin.org

The mechanism behind this is linked to a reduction in the deamination of amino acids by ruminal microbes. nih.gov By inhibiting certain bacteria responsible for breaking down amino acids, this compound helps to spare amino acids from degradation in the rumen, making them available for absorption further down the digestive tract. This "protein-sparing" effect can lead to a more efficient utilization of dietary protein.

A study by Bohnert et al. (1999) investigated the effects of this compound on ruminal nitrogen metabolism in steers. The findings from this study are summarized in the table below.

Effect of this compound on Ruminal Nitrogen Metabolism
ParameterControlThis compoundPercentage Change
Microbial N passage (g/day)121.5112.5-7.4%
Dietary CP degradation (%)74.268.2-8.1%

These findings suggest that while the total flow of microbial nitrogen may decrease, the efficiency of microbial protein synthesis, in terms of protein utilization, is enhanced due to the sparing of dietary protein from ruminal degradation.

Performance Enhancement in Livestock Systems (Pre-Slaughter Focus)

Analysis of Feed Utilization Efficiency in Production Animals

A primary application of this compound in livestock production is the improvement of feed utilization efficiency. Multiple studies have demonstrated its efficacy in this regard. The compound's ability to alter the rumen microbial population leads to a shift in the production of volatile fatty acids (VFAs), favoring the production of propionate over acetate. nih.govokstate.edu Propionate is a more energy-efficient VFA for the animal to utilize, which contributes to improved feed efficiency.

Research has shown that this compound can improve feed efficiency in feedlot cattle by a significant margin. For instance, one study reported an 8.9% improvement in feed efficiency over the entire trial period with this compound supplementation. frontiersin.org Another trial noted that this compound improved feed conversion in both steers and heifers. nih.gov

The following table presents data from a study by Gill et al. (1987), as cited in a later study, on the impact of this compound on feed efficiency in feedlot steers.

Effect of this compound on Feed Efficiency in Feedlot Steers
TreatmentFeed to Gain RatioImprovement in Feed Efficiency
Control7.85-
This compound7.158.9%

Assessment of Growth Rate and Development Parameters

In conjunction with improved feed efficiency, this compound has been consistently shown to enhance the growth rate and development of production animals. The increased energy availability from more efficient rumen fermentation directly contributes to a higher average daily gain (ADG).

Several studies have quantified the positive effects of this compound on livestock growth. One comprehensive study involving over a thousand steers and heifers found that this compound improved the rate of gain in both sexes. nih.gov Another trial observed an 8.1% improvement in daily gains over a 111-day period in steers supplemented with the compound. frontiersin.org The increase in ADG is a direct result of the enhanced utilization of dietary energy.

The table below summarizes the findings on average daily gain from a study investigating the effects of this compound in feedlot steers.

Effect of this compound on Average Daily Gain (ADG) in Feedlot Steers
TreatmentAverage Daily Gain (kg/day)Percentage Increase in ADG
Control1.48-
This compound1.608.1%

Antimicrobial Resistance Mechanisms and Mitigation Strategies Research

Inhibition of Horizontal Gene Transfer

Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of antibiotic resistance genes among bacterial populations. A key process in HGT is plasmid conjugation, where genetic information is transferred between bacteria through direct contact. Research has demonstrated that laidlomycin (B1674327) propionate (B1217596) potassium can significantly inhibit this process.

An in vitro study investigated the effect of several medicinal feed additives, including laidlomycin, on the transfer of the multiresistance-conferring plasmid pBR325 in Escherichia coli. The results showed that ionophore compounds, including laidlomycin, when tested at representative feed concentrations, inhibited the transfer of this resistance plasmid by 80.6% to over 99.9%. nih.govallenpress.com This inhibition was observed to be concentration-dependent. nih.govallenpress.com

The study utilized ampicillin-sensitive, competence-pretreated Escherichia coli HB101 cells and exposed them to the test compounds before introducing the plasmid. The significant reduction in plasmid transfer suggests that laidlomycin propionate potassium can play a role in curbing the spread of multidrug resistance. nih.govallenpress.com

CompoundInhibition of Plasmid pBR325 Transfer in E. coli (%)
Ionophore Compounds (including Laidlomycin)80.6% to >99.9%

Interference with Bacterial DNA Uptake and Transformation Competence

The same study that highlighted the inhibition of plasmid conjugation also suggested a potential mechanism for this action. The researchers proposed that laidlomycin and other ionophores may interfere with the fundamental processes of bacterial DNA uptake and transformation competence. nih.govallenpress.com

Bacterial transformation is a mode of horizontal gene transfer where bacteria take up free DNA from their environment. For this to occur, bacteria must enter a physiological state known as competence. The study's authors suggest that laidlomycin propionate potassium might act on the cell envelope-associated DNA uptake channels or other mechanisms that are crucial for a bacterium to become competent and acquire new genetic material. nih.govallenpress.com By disrupting these pathways, the compound effectively creates a barrier to the acquisition of resistance genes from the environment.

Cross-Resistance Profiles with Other Ionophores and Antibiotics

The potential for cross-resistance between different antimicrobial agents is a significant concern in both veterinary and human medicine. Studies have explored the cross-resistance profiles of ionophores, including compounds structurally and functionally related to laidlomycin propionate potassium.

Research on Enterococcus faecium and Enterococcus faecalis strains from pigs and poultry revealed incomplete cross-resistance among different ionophores. While resistance to salinomycin (B1681400) and narasin (B1676957) was common in poultry strains and full cross-resistance between these two was evident, no resistance was found against monensin (B1676710) and lasalocid. nih.gov This suggests that the development of resistance to one ionophore does not necessarily confer resistance to all others.

Furthermore, some studies have indicated a limited potential for cross-resistance between ionophores and medically important antibiotics. For instance, one study noted that there is no evidence of cross-resistance between polyether ionophores and other classes of antibiotics. However, other research has suggested a possible link between the use of the ionophore narasin and the maintenance of vancomycin (B549263) resistance in broilers. Additionally, the use of monensin and tylosin (B1662201) in livestock has been associated with increased macrolide resistance in fecal enterococci. A study also found that the MCR-1 gene, which confers resistance to colistin, can also provide cross-resistance to bacitracin. nih.gov

Impact on Commensal Microflora and Potential for Resistance Development

The intestinal tract is home to a complex community of commensal bacteria, such as Lactobacillus species, which play a crucial role in host health. The impact of antimicrobial compounds on this beneficial microflora is a critical area of research, particularly concerning the potential for these bacteria to become reservoirs of antibiotic resistance genes.

Commensal bacteria in poultry and other livestock can harbor and transfer antimicrobial resistance genes to other bacteria, including pathogens. mdpi.com This horizontal gene transfer can occur via mobile genetic elements like plasmids. mdpi.com

Lactobacillus species themselves exhibit both intrinsic and acquired resistance to various antibiotics. Studies on lactobacilli isolated from probiotic products have shown resistance to a range of antibiotics, and the presence of resistance genes has been identified. nih.gov This highlights the potential for these commensal organisms to contribute to the pool of resistance genes in the gut environment. The use of antibiotics in animal agriculture can alter the gut microbial composition and increase the prevalence of antibiotic resistance genes within the microbiota. mdpi.com While specific studies on the direct impact of laidlomycin propionate potassium on the resistance profiles of commensal Lactobacillus are not extensively detailed in the provided search results, the general principles of antibiotic interaction with gut microbiota suggest that any antimicrobial has the potential to influence the dynamics of resistance gene carriage and transfer within this complex ecosystem.

Analytical Methodologies and Characterization Studies for Research Applications

Development and Validation of Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for assessing the purity and confirming the identity of laidlomycin (B1674327) propionate (B1217596) potassium. The development of a robust analytical method is the primary step, which involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection of the analyte from any potential impurities.

For a compound like laidlomycin propionate potassium, a reversed-phase HPLC method is often suitable. This would typically involve a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The detection is commonly performed using an ultraviolet (UV) detector, as the molecule contains chromophores that absorb UV light.

Method Validation:

Once a method is developed, it must be validated to ensure its reliability. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Data Table: Illustrative HPLC Method Validation Parameters

ParameterAcceptance CriteriaIllustrative Result for Laidlomycin Propionate Potassium
SpecificityAnalyte peak is well-resolved from impurities and excipients.Peak purity index > 0.999
Linearity (r²)≥ 0.9950.9995
RangeTypically 80-120% of the test concentration.50-150 µg/mL
Accuracy (% Recovery)98.0% to 102.0%99.5% - 101.2%
Precision (% RSD)Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%Repeatability: 0.8%, Intermediate Precision: 1.5%
LODSignal-to-noise ratio of 3:10.1 µg/mL
LOQSignal-to-noise ratio of 10:10.3 µg/mL
RobustnessNo significant change in results with minor variations.Method is robust for changes in pH (±0.2) and mobile phase composition (±2%)

Note: The data presented in this table is illustrative and based on typical validation results for pharmaceutical compounds. Specific data for laidlomycin propionate potassium is not publicly available.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly valuable for identity confirmation, as it provides information about the molecular weight of the compound and its fragmentation pattern, which is unique to the molecule.

Spectroscopic Approaches for Structural Elucidation of Metabolites and Derivatives

The study of the metabolism of laidlomycin propionate potassium is essential to understand its biological activity and potential biotransformation products. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the structural elucidation of its metabolites and derivatives.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ion and the resulting fragmentation pattern provides valuable structural information. By comparing the fragmentation pattern of a metabolite with that of the parent drug, the site of metabolic modification can often be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure of a molecule. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the types and connectivity of atoms in a molecule. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide more detailed information about the connectivity between atoms, which is crucial for the unambiguous structural elucidation of complex molecules like metabolites of laidlomycin propionate potassium.

The combination of MS and NMR data is often necessary for the complete and confident structural characterization of novel metabolites and derivatives.

Quantitative Assays for Research-Scale Material

For research applications, it is often necessary to accurately quantify the amount of laidlomycin propionate potassium in a given sample. A validated HPLC method, as described in section 6.1, is the most common approach for the quantitative analysis of research-scale material.

The assay is typically performed by preparing a standard curve of known concentrations of a reference standard of laidlomycin propionate potassium. The peak area of the analyte in the sample is then compared to the standard curve to determine its concentration.

Interactive Data Table: Illustrative Quantitative HPLC Assay Parameters

ParameterDescriptionIllustrative Value
ColumnType of stationary phaseC18, 4.6 x 150 mm, 5 µm
Mobile PhaseComposition of the eluentAcetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow RateRate of mobile phase delivery1.0 mL/min
Detection WavelengthUV wavelength for detection210 nm
Injection VolumeVolume of sample injected10 µL
Retention TimeTime at which the analyte elutes~ 5.2 minutes
Linearity RangeConcentration range for quantification1 - 100 µg/mL

Note: The data presented in this table is illustrative and based on typical HPLC assay parameters for similar compounds. Specific data for laidlomycin propionate potassium is not publicly available.

Analysis of Related Substances and Impurities in Research Preparations

The presence of impurities in research preparations of laidlomycin propionate potassium can significantly impact the outcome of a study. Therefore, it is essential to have a sensitive and specific analytical method for the detection and quantification of related substances and impurities.

A validated HPLC method with a diode array detector (DAD) is often used for this purpose. The DAD allows for the acquisition of UV spectra across a range of wavelengths, which can help in the identification of impurities by comparing their spectra to that of the main compound.

The method should be capable of separating all known and potential impurities from the main peak and from each other. The reporting threshold, identification threshold, and qualification threshold for impurities are defined by regulatory guidelines. For research preparations, it is good practice to identify and characterize any impurity present at a level greater than 0.1%.

Synthetic Biology and Derivative Research

Strategies for Semi-Synthetic Modification and Derivatization

Laidlomycinpropionatepotassium is itself a semi-synthetic derivative of laidlomycin (B1674327), a naturally occurring polyether antibiotic produced by various Streptomyces species. The propionylation of laidlomycin is a key modification that enhances its properties. The general approach to creating such derivatives involves the chemical modification of the parent laidlomycin molecule.

One of the primary strategies for the semi-synthetic modification of laidlomycin is acylation . This process involves the introduction of an acyl group into the molecule, typically at one or more of its hydroxyl groups. A patented method describes the creation of various acylated laidlomycin derivatives. This process can be generalized as follows:

Reaction of Laidlomycin with an Acylating Agent : Laidlomycin is reacted with an acyl anhydride (B1165640) or acyl halide in the presence of a base.

Solvent and Conditions : The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or pyridine, at room temperature.

Purification : The resulting acylated laidlomycin is then purified using standard techniques like chromatography.

This strategy has been employed to produce a range of laidlomycin esters, including laidlomycin butyrate (B1204436), which has demonstrated enhanced biological activity. The selection of the acyl group can be varied to modulate the lipophilicity and other physicochemical properties of the resulting derivative, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.

Another potential avenue for derivatization, inspired by research on other polyether ionophores like monensin (B1676710) and salinomycin (B1681400), involves modifications at other reactive sites on the laidlomycin backbone. These could include:

Modification of the Carboxylic Acid Group : The carboxylic acid moiety is crucial for the ionophoric activity of laidlomycin. Esterification or amidation at this position could lead to prodrugs that release the active compound in vivo or alter its transport characteristics.

Modification of Hydroxyl Groups : Laidlomycin possesses several hydroxyl groups that can be targets for derivatization. Besides acylation, these groups could be modified through etherification, glycosylation, or other chemical transformations to create novel analogues.

These semi-synthetic approaches offer a powerful tool for generating a diverse library of laidlomycin derivatives, which can then be screened for improved therapeutic properties.

Modification Strategy Description Potential Outcome
Acylation Introduction of an acyl group at hydroxyl positions.Enhanced biological activity, altered lipophilicity.
Carboxylic Acid Modification Esterification or amidation of the carboxyl group.Creation of prodrugs, modified transport properties.
Hydroxyl Group Derivatization Etherification, glycosylation, etc., at hydroxyl sites.Novel analogues with potentially different activities.

Investigation of Structure-Activity Relationships of Analogues

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a molecule relates to its biological activity. For laidlomycin and its analogues, SAR studies aim to identify the key structural features responsible for its ionophoric and antimicrobial properties, and to guide the design of more potent and selective derivatives.

Research into acylated derivatives of laidlomycin has provided valuable insights into its SAR. A study focusing on laidlomycin butyrate , an acylated derivative, demonstrated its enhanced intraruminal activity compared to the parent compound, laidlomycin frontiersin.org. The study found that acylation with straight-chain acyl groups, ranging from two to twelve carbon atoms, generally improved the potency of laidlomycin, particularly in its ability to inhibit lactic acid production frontiersin.org.

Specifically, laidlomycin butyrate was found to be a more potent inhibitor of lactic acid production than both laidlomycin and monensin. This suggests that the addition of the butyrate group enhances the molecule's interaction with its target or improves its penetration into the target microorganisms within the rumen environment.

The general findings from SAR studies on laidlomycin and related polyether ionophores can be summarized in the following table:

Structural Modification Observed Effect on Activity Inference
Acylation of Hydroxyl Groups Increased potency, particularly with straight-chain acyl groups frontiersin.org.The acyl group may enhance membrane permeability or interaction with the target site.
Length of the Acyl Chain Potency varies with the length of the acyl chain frontiersin.org.An optimal chain length likely exists for balancing lipophilicity and steric hindrance.
Modification of Carboxylic Acid Essential for ionophoric activity.The carboxylate group is critical for cation binding and transport.

These findings underscore the importance of the lipophilic character of the molecule in its biological function. By modifying the acyl chain, it is possible to fine-tune the compound's properties to achieve a desired biological effect. Further SAR studies involving a wider range of derivatives are necessary to fully elucidate the structural requirements for optimal activity and to design novel laidlomycin analogues with superior therapeutic profiles.

Approaches for Biosynthetic Pathway Engineering in Producer Organisms (e.g., Streptomyces spp.)

The production of laidlomycin is carried out by fermentation of specific strains of Streptomyces. Understanding and manipulating the biosynthetic pathway of laidlomycin in these producer organisms offers a promising strategy for increasing production yields and generating novel analogues through genetic engineering.

The biosynthetic gene cluster (BGC) responsible for laidlomycin production has been identified and characterized in Streptomyces sp. KCTC 10631BP smbb.mx. This BGC is over 100kb in length and contains a suite of genes essential for the synthesis of the complex laidlomycin molecule smbb.mx. Key components of this gene cluster include:

Polyketide Synthase (PKS) Genes : Laidlomycin is a polyketide, and its backbone is assembled by a type I PKS. The laidlomycin BGC contains the necessary PKS genes that catalyze the sequential condensation of small carboxylic acid units to form the polyketide chain smbb.mx.

Epoxidase and Epoxide Hydrolase Genes : These genes are responsible for the formation of the epoxide rings and their subsequent hydrolysis, which are characteristic features of the laidlomycin structure smbb.mx.

Cyclase Genes : These enzymes are involved in the cyclization of the polyketide chain to form the specific ring structures of laidlomycin smbb.mx.

Regulatory and Resistance Genes : The BGC also contains genes that regulate the expression of the biosynthetic genes and provide resistance to the producing organism against the antibiotic it synthesizes smbb.mx.

The identification of the laidlomycin BGC opens up several avenues for biosynthetic pathway engineering:

Engineering Approach Description Objective
Promoter Engineering Replacing the native promoters of key biosynthetic genes with stronger, constitutive promoters.Increase the transcription of biosynthetic genes, leading to higher yields of laidlomycin.
Gene Overexpression Introducing additional copies of rate-limiting genes in the biosynthetic pathway.Overcome bottlenecks in the production process and enhance the overall flux towards laidlomycin synthesis.
Precursor Supply Enhancement Engineering the primary metabolism of the Streptomyces host to increase the supply of precursor molecules (e.g., malonyl-CoA, methylmalonyl-CoA).Provide more building blocks for the PKS, thereby boosting laidlomycin production.
Combinatorial Biosynthesis Inactivating or modifying specific genes in the BGC to generate novel laidlomycin analogues. For instance, inactivating a methyltransferase could result in a demethylated analogue.Create a library of new laidlomycin derivatives with potentially improved properties.
Heterologous Expression Transferring the entire laidlomycin BGC into a different, more genetically tractable host organism with faster growth rates and higher production capabilities.Simplify the production process and potentially increase yields.

Confirmation of the role of specific genes within the laidlomycin BGC has been achieved through gene disruption experiments. For example, the disruption of a PKS gene (LADAVI) and an epoxidase gene in Streptomyces sp. KCTC 10631BP resulted in the loss of laidlomycin production, confirming their essential role in the biosynthetic pathway smbb.mx. These genetic manipulation techniques provide the foundation for applying the engineering strategies outlined above to improve laidlomycin production and generate novel bioactive compounds.

Comparative Research with Other Polyether Ionophores

Comparative Analysis of Mechanisms of Action (e.g., Monensin (B1676710), Lasalocid, Salinomycin)

Polyether ionophores, including laidlomycinpropionatepotassium, monensin, lasalocid, and salinomycin (B1681400), share a fundamental mechanism of action: they disrupt the natural ion gradients across the cell membranes of susceptible microorganisms. msdvetmanual.commerckvetmanual.com These lipid-soluble molecules form complexes with specific cations and transport them across cellular membranes, leading to a cascade of events that ultimately inhibit the growth of or kill the microbe. caister.com The primary distinction in their mechanisms lies in their selectivity for different cations and the specific ways they perturb cellular functions.

Monensin , often considered the prototypical ionophore, primarily forms complexes with monovalent cations, particularly sodium (Na+) and potassium (K+). msdvetmanual.com It functions as an efficient Na+/H+ antiporter, exchanging extracellular sodium for intracellular protons. msdvetmanual.com This action disrupts the transmembrane proton motive force, leading to intracellular acidification and an increased ATP expenditure by the cell to pump out excess Na+. frontiersin.org This disruption of the ion gradient interferes with essential metabolic processes and intracellular protein transport. msdvetmanual.com

Lasalocid exhibits a broader ion selectivity compared to monensin and can transport both monovalent and divalent cations, including calcium (Ca2+) and magnesium (Mg2+). farmspace.co.za This ability to transport divalent cations introduces an additional layer of disruption to cellular homeostasis, as calcium is a critical second messenger involved in numerous cellular signaling pathways.

Salinomycin also functions as an ionophore, facilitating the transport of cations across cell membranes. farmspace.co.za While its primary targets are Gram-positive bacteria, its mechanism also involves the disruption of ion gradients, similar to other polyether ionophores.

This compound acts by binding to the 23S RNA of the 50S subunit of the bacterial ribosome, which inhibits bacterial protein synthesis. It also functions as an ion transport activator, disrupting the normal cellular functions in susceptible organisms by affecting membrane potential and energy metabolism.

A key difference among these ionophores is their affinity for various ions, which influences their biological effects.

Interactive Data Table: Comparative Ion Selectivity of Polyether Ionophores

IonophorePrimary Cation SelectivityMode of Action
This compound K+Binds to 23S RNA of 50S ribosomal subunit, ion transport activator
Monensin Na+, K+ (monovalent)Na+/H+ antiporter
Lasalocid Na+, K+ (monovalent), Ca2+, Mg2+ (divalent)Transports monovalent and divalent cations
Salinomycin K+, Na+Ion transport

Comparative Efficacy Studies in Modulating Rumen Fermentation

In ruminants, polyether ionophores are used to improve feed efficiency by selectively inhibiting certain Gram-positive bacteria in the rumen. merckvetmanual.comnih.gov This selective inhibition leads to a shift in the microbial population, resulting in more favorable fermentation end-products for the host animal. The primary effects include an increase in the production of propionate (B1217596) and a decrease in the production of acetate (B1210297) and methane (B114726). merckvetmanual.comnih.gov Propionate is a more energy-efficient volatile fatty acid (VFA) for the ruminant compared to acetate. nih.gov

Studies have been conducted to compare the efficacy of this compound with other ionophores in modulating rumen fermentation. A meta-analysis of 17 studies comparing laidlomycin (B1674327) propionate with monensin in finishing steers revealed significant differences in animal performance. zoetisus.com Steers fed laidlomycin propionate showed increased average daily gain (ADG), higher dry matter intake (DMI), and heavier hot carcass weights compared to those fed monensin, while feed efficiency remained equivalent. zoetisus.com

In vitro studies have also compared the effects of laidlomycin propionate and monensin on rumen fermentation. Both ionophores were found to decrease methane concentration and the acetate:propionate ratio. nih.gov However, at the concentrations tested, monensin appeared to be a more potent inhibitor of certain fermentation products. nih.gov Another study noted that laidlomycin propionate was more potent than monensin in increasing propionate and decreasing lactate (B86563) accumulation in vitro. researchgate.net

Ionophores also impact nitrogen metabolism in the rumen by reducing protein degradation and ammonia (B1221849) production, an effect often described as "protein sparing". caister.comscialert.net This leads to a greater flow of dietary protein to the small intestine for absorption.

Interactive Data Table: Comparative Effects on Rumen Fermentation (from in vitro studies)

ParameterLaidlomycin PropionateMonensinReference
Methane (CH4) ConcentrationDecreasedDecreased nih.gov
Acetate:Propionate RatioDecreasedDecreased nih.gov
Ammonia (NH3) ConcentrationDecreasedDecreased nih.gov
Lactate ProductionDecreasedDecreased nih.govresearchgate.net

Interactive Data Table: Meta-Analysis of Laidlomycin Propionate vs. Monensin in Finishing Steers

ParameterLaidlomycin Propionate vs. MonensinP-valueReference
Average Daily Gain (ADG)+0.11 lb< 0.01 zoetisus.com
Dry Matter Intake (DMI)+0.64 lb/day< 0.01 zoetisus.com
Feed Efficiency (Feed/Gain)Equivalent≥ 0.31 zoetisus.com
Hot Carcass Weight+11.82 lb< 0.01 zoetisus.com

Comparative Resistance Profiles in Target Organisms

The development of resistance to polyether ionophores in target organisms is a significant consideration. Generally, resistance to ionophores is considered to be adaptive in nature and is less likely to be transferred via plasmids compared to other classes of antibiotics. msdvetmanual.com Gram-negative bacteria are inherently more resistant to ionophores due to the protective outer membrane that hinders the penetration of these hydrophobic molecules. agscientific.com

The mechanisms of resistance can vary. In some cases, bacteria may alter their cell wall composition, such as by thickening it, to reduce ionophore penetration. frontiersin.org Another potential mechanism is the active efflux of the ionophore from the bacterial cell, mediated by ATP-dependent transporters. nih.gov

The issue of cross-resistance between different ionophores is complex. Some studies have indicated a lack of cross-resistance. For instance, Bacteroides ruminicola mutants resistant to monensin did not show cross-resistance to lasalocid, and vice versa. oup.com Similarly, enterococcal strains isolated from animals fed ionophores showed cross-resistance to salinomycin and narasin (B1676957), but not to monensin and lasalocid. oup.com However, other research suggests that cross-resistance may be a common feature of resistance to individual compounds. agscientific.com For example, Clostridium aminophilum adapted to monensin also exhibited increased resistance to lasalocid. oup.com

The development of resistance to this compound and its potential for cross-resistance with other ionophores is an area of ongoing research. Understanding these resistance profiles is crucial for the sustainable use of these compounds in animal agriculture. The complexity and high degree of specificity of ionophore resistance mechanisms suggest that they may not contribute significantly to the development of resistance to antibiotics used in human medicine. caister.com

Future Directions in Laidlomycinpropionatepotassium Research

Laidlomycinpropionatepotassium, a semi-synthetic polyether ionophore, has a well-established role in the agricultural sector. However, ongoing scientific inquiry is paving the way for novel applications and a deeper understanding of its biochemical mechanisms. Future research is poised to expand its utility beyond current applications, driven by advancements in biotechnology, computational science, and systems biology. Key areas of future investigation include the exploration of new biological activities, sophisticated computational modeling of its interaction with cell membranes, integration with 'omics' technologies to unravel its effects on complex microbial ecosystems, and the development of more sustainable production methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.